molecular formula C7H11F3N2O2 B1477305 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2092728-75-9

2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No. B1477305
CAS RN: 2092728-75-9
M. Wt: 212.17 g/mol
InChI Key: SAVSBWVUFATBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C7H11F3N2O2 and a molecular weight of 212.17 g/mol. The molecule has two C=N bonds in an E,E configuration, one in the β-methoxy system and the other in the oxymethyl side chain between the two aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two C=N bonds in an E,E configuration, one in the β-methoxy system and the other in the oxymethyl side chain between the two aromatic rings . The CF3 group is disordered over two positions .

Scientific Research Applications

Building Blocks for Synthesis

2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one serves as a precursor in the synthesis of various complex molecules due to its unique structural features, such as the trifluoromethyl group and the azetidine ring. This compound has been utilized in the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through transformations of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones Hang Dao Thi et al., 2018.

Synthesis of Amino Acid Derivatives

The compound is also key in the synthesis of chiral donor–acceptor azetines, which are powerful reactants for the synthesis of amino acid derivatives, including those of peptides and natural products. These azetines are synthesized through highly enantioselective [3+1]-cycloaddition processes and have shown significant potential in creating amino acids via 3-azetidinones, highlighting their importance in medicinal chemistry and drug development Kostiantyn O. Marichev et al., 2019.

Antitubercular Activity

Further, azetidin-2-ones, which can be derived from compounds like 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, have been studied for their potential as anti-tubercular agents. Novel azetidinone derivatives comprising 1, 2, 4-triazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating the role of this compound in the development of new therapeutic agents B. Thomas, D. George, J. Harindran, 2014.

Antibacterial Agents

Azetidin-2-ones based on 2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one have shown significant antibacterial activity. The synthesis and evaluation of these compounds reveal their potential as antibacterial agents, with certain derivatives displaying strong activity against common pathogens such as S. aureus, E. coli, and Klebsiella Ramiz Hoti et al., 2017.

properties

IUPAC Name

2-amino-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c1-14-6(7(8,9)10)3-12(4-6)5(13)2-11/h2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVSBWVUFATBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

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